molecular formula C23H20Cl2N2O4 B12155729 N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12155729
M. Wt: 459.3 g/mol
InChI Key: XASQJTCTRVUNFX-MOSHPQCFSA-N
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Description

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a methoxybenzamide moiety. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the halogenation of a phenyl ring, followed by coupling with the furan ring using a Suzuki or Heck coupling reaction.

    Formation of the Enone Moiety: The enone can be formed through an aldol condensation reaction between an aldehyde and a ketone.

    Coupling with Dimethylamine: The enone is then reacted with dimethylamine under basic conditions to form the dimethylamino group.

    Final Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using a peptide coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction can occur at the enone moiety, converting it to a saturated ketone.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: Lacks the dimethylamino group, which may affect its biological activity.

    N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-hydroxybenzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and binding properties.

Uniqueness

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and methoxy groups can enhance its solubility and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20Cl2N2O4

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H20Cl2N2O4/c1-27(2)23(29)20(26-22(28)14-4-7-16(30-3)8-5-14)13-17-9-11-21(31-17)15-6-10-18(24)19(25)12-15/h4-13H,1-3H3,(H,26,28)/b20-13-

InChI Key

XASQJTCTRVUNFX-MOSHPQCFSA-N

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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